7-fluoro-1H-indazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

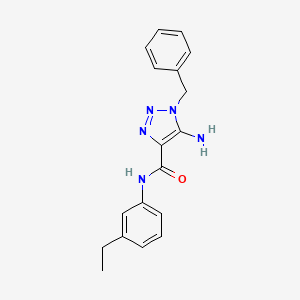

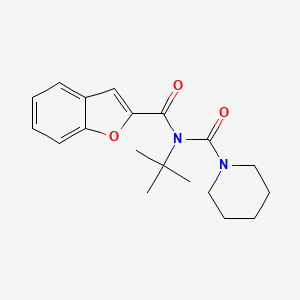

7-fluoro-1H-indazol-6-amine is a chemical compound with the CAS Number: 1892745-85-5 . It has a molecular weight of 151.14 and its linear formula is C7H6FN3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms in the molecule .科学的研究の応用

Factor Xa Inhibition

A novel series of potent and selective factor Xa inhibitors, featuring the 7-fluoroindazolyl moiety, has been developed. This moiety, by replacing the carbonyl group typically found in amide-based factor Xa inhibitors, maintains crucial hydrogen bond interactions with the protein, demonstrating significant improvements in inhibitory potencies. Such advancements underscore the potential of 7-fluoro-1H-indazol-6-amine derivatives in anticoagulant therapy, offering a foundation for the development of new antithrombotic agents with enhanced efficacy and selectivity (Yu-Kai Lee et al., 2008).

Fluorescence Ratiometry

Fluorogenic calix[4]arenes, modified with this compound, exhibit unique fluorescence ratiometry in response to metal ion and anion interactions. These compounds demonstrate changes in fluorescence spectra upon binding to specific ions, showcasing their potential as sensitive and selective probes for detecting metal ions in various environmental and biological contexts (Suh Hyun Lee et al., 2005).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer properties, with some showing promising antiproliferative activity against human cancer cell lines. This research highlights the potential of this compound derivatives as scaffolds for developing new anticancer therapies, emphasizing the importance of structural modification in enhancing biological activity (Weiguang Yang et al., 2014).

Fluorescent Sensors

The development of fluorescent sensors based on this compound derivatives for amine vapor detection illustrates the versatility of this chemical framework. These sensors, benefiting from aggregation-induced emission (AIE) properties, provide a novel approach for the rapid and sensitive detection of volatile amines, with potential applications in environmental monitoring, food safety, and industrial process control (Meng Gao et al., 2016).

Pharmaceutical Analysis

This compound derivatives have also found application in the field of pharmaceutical analysis. As components of chemosensors, these derivatives facilitate the spectrophotometric and spectrofluorimetric determination of pharmaceutical amines. This application underscores the role of this compound derivatives in enhancing analytical methodologies for drug discovery and quality control processes (A. Elbashir et al., 2011).

将来の方向性

Indazole-containing derivatives, such as 7-fluoro-1H-indazol-6-amine, represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, it is expected that the medicinal properties of indazole derivatives will continue to be explored in the future for the treatment of various pathological conditions .

作用機序

Target of Action

7-Fluoro-1H-Indazol-6-Amine is a compound that has been found to have anticancer properties . The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in the disruption of the normal functioning of these kinases, leading to the inhibition of cell growth and proliferation . The compound N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent anti-proliferative activity .

Biochemical Pathways

The affected pathways include the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these pathways leads to the disruption of cell cycle progression and DNA damage response, which are crucial for the survival and proliferation of cancer cells .

Pharmacokinetics

The compound n-(4-fluorobenzyl)-1h-indazol-6-amine has shown potent anti-proliferative activity, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation . This is achieved through the disruption of cell cycle progression and DNA damage response, leading to cell death . The compound N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent anti-proliferative activity, with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) .

生化学分析

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the metabolism of tryptophan .

Cellular Effects

7-fluoro-1H-indazol-6-amine has been found to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116), indicating its potential role in influencing cell function . It also remarkably suppressed the IDO1 protein expression .

Metabolic Pathways

Indazole derivatives have been found to interact with various enzymes and cofactors .

特性

IUPAC Name |

7-fluoro-1H-indazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPCUNZCCWBZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892745-85-5 |

Source

|

| Record name | 7-fluoro-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2893297.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)

![3-ethylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2893306.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![2-(Benzyloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2893312.png)